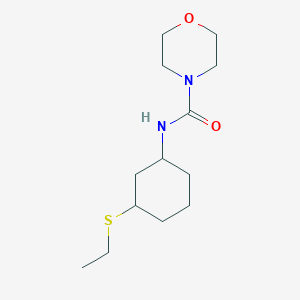
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide, commonly known as LY278584, is a chemical compound that has gained significance in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholine-4-carboxamide derivatives and is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for drug development.
Mecanismo De Acción
LY278584 acts as an inhibitor of a specific enzyme, which is involved in various cellular processes. The inhibition of this enzyme by LY278584 leads to the disruption of these processes, resulting in the inhibition of cell growth and proliferation. This mechanism of action makes LY278584 a promising candidate for the treatment of various diseases, including cancer, viral infections, and fungal infections.
Biochemical and Physiological Effects:
LY278584 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce the replication of viruses, and inhibit the growth of fungi. LY278584 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY278584 has several advantages for use in lab experiments. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various cellular processes. LY278584 has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, the synthesis of LY278584 is a multi-step process, which may limit its availability and increase its cost.
Direcciones Futuras
LY278584 has significant potential for future research and development. Further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, viral infections, and fungal infections. The development of new derivatives of LY278584 may also lead to the discovery of more potent inhibitors of the enzyme targeted by this compound. Additionally, the development of new synthesis methods for LY278584 may increase its availability and reduce its cost, making it more accessible for research and development.
Métodos De Síntesis
The synthesis of LY278584 involves a multi-step process that starts with the reaction of 3-ethylthiophene with cyclohexylamine to form N-(3-ethylsulfanyl)cyclohexylamine. This intermediate is then reacted with morpholine-4-carboxylic acid to produce the final product, LY278584. The synthesis of LY278584 has been optimized to achieve high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
LY278584 has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. LY278584 has been shown to have anticancer, antiviral, and antifungal properties, making it a versatile compound for drug development.
Propiedades
IUPAC Name |
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18-12-5-3-4-11(10-12)14-13(16)15-6-8-17-9-7-15/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRRZMOUNVFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
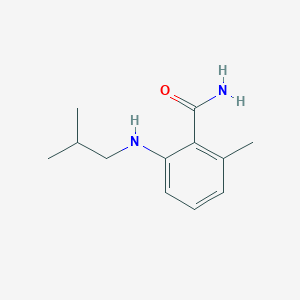
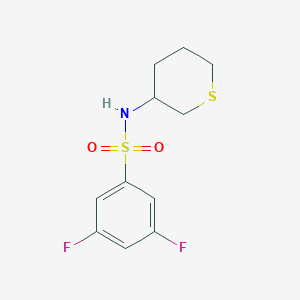
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
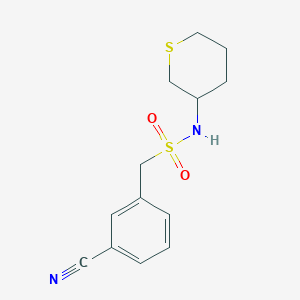
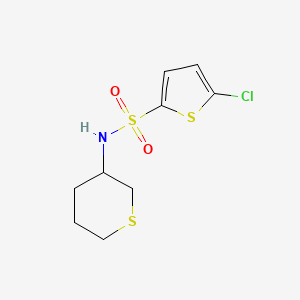
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
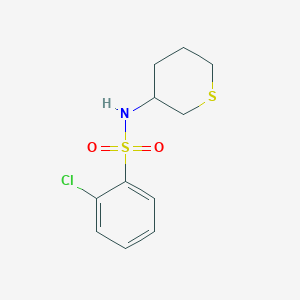
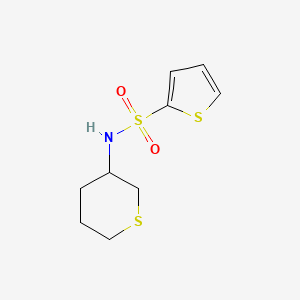
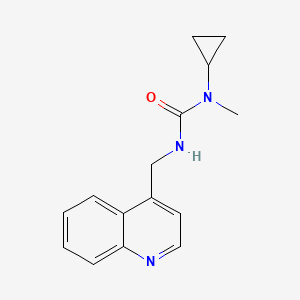
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
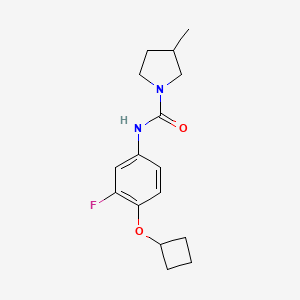
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
